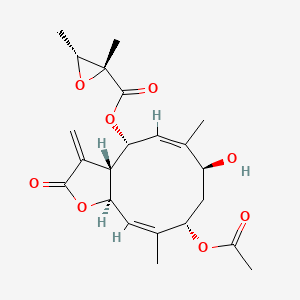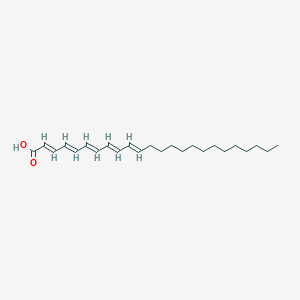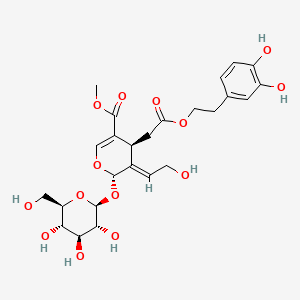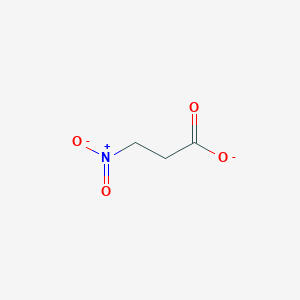
Eupacunoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eupacunoxin is a germacranolide.
Wissenschaftliche Forschungsanwendungen
1. Understanding the Role in Pancreatic Cancer Treatment
Eupacunoxin may play a significant role in pancreatic cancer treatment. Studies have shown that combinations of drugs, including agents like eupacunoxin, may increase overall survival in patients with resected pancreatic cancer compared to monotherapy. For instance, the ESPAC-4 trial indicated that a combination of gemcitabine and capecitabine had a better survival outcome than gemcitabine alone (Neoptolemos et al., 2017).
2. Potential in Redox Biology and Medicine
Research in the field of redox biology and medicine suggests a potential role for eupacunoxin in addressing diseases associated with oxidative stress. The EU-ROS project, for example, highlighted the importance of understanding the sources and targets of reactive oxygen and nitrogen species (RONS) in disease progression. Eupacunoxin, with its potential redox-modulating properties, could be relevant in this context (Egea et al., 2017).
3. Implications in Osteoimmunology
In osteoimmunology, which studies the interplay between the immune and skeletal systems, eupacunoxin might have applications. Understanding the molecular interactions in this field, including those potentially influenced by eupacunoxin, could lead to novel treatments for diseases affecting both the immune and bone systems (Takayanagi, 2007).
4. Role in Synthetic Biology for Conservation
Synthetic biology, which involves creating novel and engineered genetic variation, may utilize eupacunoxin for environmental and conservation purposes. Its application could be explored in efforts like kelp forest conservation, where synthetic biology is considered for halting or reversing ecosystem loss (Coleman & Goold, 2019).
Eigenschaften
Produktname |
Eupacunoxin |
|---|---|
Molekularformel |
C22H28O8 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
[(3aS,4R,5Z,7S,9S,10Z,11aR)-9-acetyloxy-7-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C22H28O8/c1-10-7-18(29-21(26)22(6)13(4)30-22)19-12(3)20(25)28-17(19)8-11(2)16(9-15(10)24)27-14(5)23/h7-8,13,15-19,24H,3,9H2,1-2,4-6H3/b10-7-,11-8-/t13-,15+,16+,17-,18-,19+,22-/m1/s1 |
InChI-Schlüssel |
QGXSKKOWDFZPIV-CXDYXSGLSA-N |
Isomerische SMILES |
C[C@@H]1[C@](O1)(C)C(=O)O[C@@H]2/C=C(\[C@H](C[C@@H](/C(=C\[C@@H]3[C@@H]2C(=C)C(=O)O3)/C)OC(=O)C)O)/C |
SMILES |
CC1C(O1)(C)C(=O)OC2C=C(C(CC(C(=CC3C2C(=C)C(=O)O3)C)OC(=O)C)O)C |
Kanonische SMILES |
CC1C(O1)(C)C(=O)OC2C=C(C(CC(C(=CC3C2C(=C)C(=O)O3)C)OC(=O)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Hydroxy-4-methoxy-6-[(4R,5S,7Z,10S)-4,5,10-trihydroxy-6-oxo-7-undecenyl]benzoic acid mu-lactone](/img/structure/B1233104.png)

![2-[(E)-octadec-9-enoxy]propane-1,3-diol](/img/structure/B1233108.png)






![2-{2,5-dimethyl-3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B1233120.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1233123.png)

